molecular formula C33H52N4O8 B140999 [3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate CAS No. 155581-64-9

[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate

Cat. No.: B140999
CAS No.: 155581-64-9
M. Wt: 632.8 g/mol
InChI Key: OLPXOHBIRITKMO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose involves the reaction of 2-deoxy-D-glucose with 7-nitrobenz-2-oxa-1,3-diazole (NBD) under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .

Industrial Production Methods

Industrial production of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in powder form and stored at -20°C to maintain its stability .

Comparison with Similar Compounds

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose is unique due to its fluorescent properties, which make it a valuable tool for studying glucose uptake. Similar compounds include:

These compounds share the nitrobenzoxadiazole (NBD) skeleton, which imparts their fluorescent properties and reactivity towards nucleophiles .

Properties

CAS No.

155581-64-9

Molecular Formula

C33H52N4O8

Molecular Weight

632.8 g/mol

IUPAC Name

[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C33H52N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(39)43-26-27(25-38)44-31(40)21-18-16-19-24-34-28-22-23-29(37(41)42)33-32(28)35-45-36-33/h9-10,22-23,27,34,38H,2-8,11-21,24-26H2,1H3/b10-9-

InChI Key

OLPXOHBIRITKMO-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Synonyms

1-oleoyl-2-(6-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)hexanoyl)glycerol
1-oleoyl-2-hexanoyl-NBD-glycerol
NBD-DG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.